molecular formula C13H10F3NO3 B11807339 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid

Cat. No.: B11807339
M. Wt: 285.22 g/mol
InChI Key: DFSNZIOVACFLIU-UHFFFAOYSA-N
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Description

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is a compound that features a furan ring substituted with a carboxylic acid group and a trifluoromethylphenylamino group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The furan ring is a heterocyclic aromatic compound that is highly reactive and has various therapeutic advantages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another method includes the radical bromination of the methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Reactions are typically carried out under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF) .

Major Products Formed

Major products formed from these reactions include various substituted furan derivatives, phosphonates, and amino compounds .

Scientific Research Applications

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the furan ring provides reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-3-9(4-2-8)17-7-10-5-6-11(20-10)12(18)19/h1-6,17H,7H2,(H,18,19)

InChI Key

DFSNZIOVACFLIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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